2-(Piperidin-4-yl)acetamide is synthesized from piperidine and acetic anhydride or acetyl chloride. It falls under the category of amides and is related to a broader class of piperidine derivatives. Its molecular formula is CHNO, and it has a molecular weight of approximately 156.23 g/mol. The compound's hydrochloride form (2-(Piperidin-4-yl)acetamide hydrochloride) is often used in research due to its enhanced solubility in aqueous solutions.
The synthesis of 2-(Piperidin-4-yl)acetamide typically involves the following steps:
The reaction conditions typically involve:
The molecular structure of 2-(Piperidin-4-yl)acetamide consists of a piperidine ring linked to an acetamide group. The piperidine ring contributes to the compound's basicity and steric properties, while the acetamide group influences its solubility and reactivity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure:
2-(Piperidin-4-yl)acetamide can participate in several chemical reactions:
For these reactions, typical reagents include:
The primary target for 2-(Piperidin-4-yl)acetamide is soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in lipid metabolism and inflammation.
The compound acts as a potent inhibitor of sEH, leading to increased levels of epoxyeicosatrienoic acids (EETs). EETs are known for their anti-inflammatory properties.
By inhibiting sEH, 2-(Piperidin-4-yl)acetamide enhances EET levels, which modulate various signaling pathways involved in inflammation and pain response.
The pharmacokinetic profile is influenced by factors such as microsomal stability and bioavailability, which are critical for therapeutic efficacy.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
2-(Piperidin-4-yl)acetamide has several important applications in medicinal chemistry:
2-(Piperidin-4-yl)acetamide is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol (CAS 184044-10-8) [9]. Its structure features a piperidine ring—a six-membered saturated heterocycle with one nitrogen atom—substituted at the 4-position with an acetamide group (-CH₂C(O)NH₂). This configuration creates a hybrid scaffold combining a hydrophobic cyclic amine with a polar carboxamide moiety. The piperidine ring adopts a chair conformation, with the acetamide side chain typically occupying an equatorial position to minimize steric strain. The primary amine group on the piperidine nitrogen (pKₐ ~10.5) confers basicity, while the acetamide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enhancing its potential for molecular interactions in biological environments [5] [8].
Table 1: Key Identifiers and Structural Features of 2-(Piperidin-4-yl)acetamide and Related Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
2-(Piperidin-4-yl)acetamide | 184044-10-8 | C₇H₁₄N₂O | 142.20 | Unsubstituted piperidine N-H; terminal primary amide |
N-methyl-N-(piperidin-4-yl)acetamide | 83180-55-6 | C₈H₁₆N₂O | 156.23 | Methyl group on piperidine nitrogen; tertiary amide |
2-amino-N-(1-methyl-piperidin-4-yl)acetamide | - | C₈H₁₇N₃O | 171.24 | Methyl on piperidine N; amino-substituted acetamide |
Piperidine-4-carboxamide | - | C₆H₁₂N₂O | 128.17 | Direct carboxamide at piperidine C4 (no methylene spacer) |
The synthesis and exploration of 4-substituted piperidine acetamides emerged prominently in the late 1990s–early 2000s, driven by the recognition of the piperidine scaffold's versatility in drug design. Early work focused on simple derivatives like 2-(piperidin-4-yl)acetamide as synthetic intermediates or tool compounds for probing biological targets [9]. Its significance grew as researchers exploited the molecule's bifunctional nature: the basic piperidine nitrogen could be modified to modulate lipophilicity and pKₐ, while the acetamide group allowed for hydrogen bonding interactions.
A pivotal application arose in Alzheimer's disease (AD) research. In 2020, piperidine-4-carboxamide—a close structural analog—was identified as a novel scaffold for secretory glutaminyl cyclase (sQC) inhibitors (e.g., Cpd-41, IC₅₀ = 34 μM). sQC catalyzes the formation of neurotoxic pyroglutamate-amyloid-β (pGlu-Aβ) peptides in AD brains. X-ray crystallography and molecular dynamics simulations revealed that Cpd-41 binds the sQC active site via hydrogen bonds between its amide carbonyl and Asn³¹³/His³¹⁹ residues, while the protonated piperidine nitrogen forms a salt bridge with Glu³⁰⁷ [5]. This discovery underscored the pharmacophoric utility of the 4-acetamide-piperidine motif in targeting enzymatic pockets within the central nervous system.
Parallel developments incorporated this scaffold into anticonvulsants. Derivatives like 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides demonstrated sodium channel modulation, mimicking phenytoin's mechanism. The acetamide moiety was critical for hydrogen bonding with voltage-gated sodium channels, suppressing neuronal hyperexcitability [7].
The piperidine ring in 2-(piperidin-4-yl)acetamide serves as a privileged scaffold in medicinal chemistry due to its profound influence on pharmacokinetic and pharmacodynamic properties:
Table 2: Impact of the Piperidine Scaffold on Drug Properties in 2-(Piperidin-4-yl)acetamide Derivatives
Property | Role of Piperidine Scaffold | Example Application |
---|---|---|
Conformational Rigidity | Restricts acetamide group orientation, enhancing target binding specificity | Improved sQC inhibitor selectivity over metalloproteases [5] |
Basic Nitrogen | Facilitates salt formation (HCl salts common); modulates blood-brain barrier penetration | CNS-targeting anticonvulsants [7] |
Stereochemical Control | Chiral center at C4 allows enantioselective synthesis; impacts target affinity | Enantiopure analogs in 11β-HSD1 inhibitors [8] |
Metabolic Stability | Saturated ring resists oxidative metabolism compared to aromatic counterparts | Extended half-life in vivo [3] |
Toxicity Mitigation | Reduces hERG channel binding (linked to cardiac toxicity) vs. flexible alkylamines | Safer preclinical candidates [3] |
Recent synthetic innovations further exploit this scaffold:
These advancements underscore 2-(piperidin-4-yl)acetamide's role as a versatile template for generating structurally diverse, biologically relevant molecules targeting neurological disorders, infectious diseases, and beyond. Its continued evolution reflects the synergy between scaffold rationalization and synthetic methodology in modern medicinal chemistry [3] [5] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7